

Benzocaine-d4: A Technical Overview of its Chemical Properties and Structure

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Compound of Interest

Compound Name: Benzocaine-d4

Cat. No.: B562995

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural attributes of **Benzocaine-d4**. This deuterated analog of the local anesthetic Benzocaine serves as a critical tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies.

Core Chemical and Physical Properties

Benzocaine-d4 is a stable isotope-labeled version of Benzocaine, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^[1]

| Property | Value | Reference |
|-------------------|---|---------------------------------|
| Molecular Formula | C ₉ H ₇ D ₄ NO ₂ | [2][3][4][5][6] |
| Molecular Weight | 169.21 g/mol | [1][2][3][4][5][6][7][8][9][10] |
| CAS Number | 342611-08-9 | [1][2][3][4][5][6][7][8][9][10] |
| Appearance | White to off-white or pale yellow solid | [1][5] |
| Melting Point | 90-92°C | [3] |
| Solubility | Soluble in Chloroform.[3] Very slightly soluble in water; soluble in ethanol, ether, and dilute acids.[11] | |
| Storage | Recommended long-term storage at -20°C.[3] Can be stored at room temperature for short periods.[3] For solutions, -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] | |

Structural Information

The structural identity of **Benzocaine-d4** is well-defined by various chemical nomenclature and notation systems. The deuterium atoms are located on the aromatic ring, specifically at positions 2, 3, 5, and 6.

| Identifier | Value | Reference |
|------------|---|------------|
| IUPAC Name | ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate | [7][9][12] |
| SMILES | <chem>CCOC(=O)C1=C([2H])C([2H])=C(N)C([2H])=C1[2H]</chem> | [1] |
| InChI | InChI=1S/C9H11NO2/c1-2-12-9(11)-7-3-5-8(10)-6-4-7/h3-6H,2,10H2,1H3/i3D,4D,5D,6D | [7][9] |
| Synonyms | 4-Aminobenzoic-2,3,5,6-d4 Acid Ethyl Ester, Ethyl 4-Aminobenzoate-2,3,5,6-d4 | [3] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of every batch of **Benzocaine-d4** are proprietary to the manufacturers, general methodologies for characterization are available.

Identity Determination: The identity of **Benzocaine-d4** is typically confirmed using a combination of spectroscopic and spectrometric techniques.

- ¹H NMR (CDCl₃):** Proton Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of the molecule. The absence of signals corresponding to the aromatic protons and the presence of the ethyl group protons would be characteristic.
- Mass Spectrometry:** This technique is used to confirm the molecular weight and isotopic enrichment of the compound.
- Thin Layer Chromatography (TLC):** A common method for assessing purity. For example, using a silica gel plate with a mobile phase of Dichloromethane: Methanol: NH₄OH (9:1:0.1), **Benzocaine-d4** shows a single spot with an R_f value of 0.75, visualized under UV light at 280nm and with potassium permanganate (KMnO₄) staining.[3]

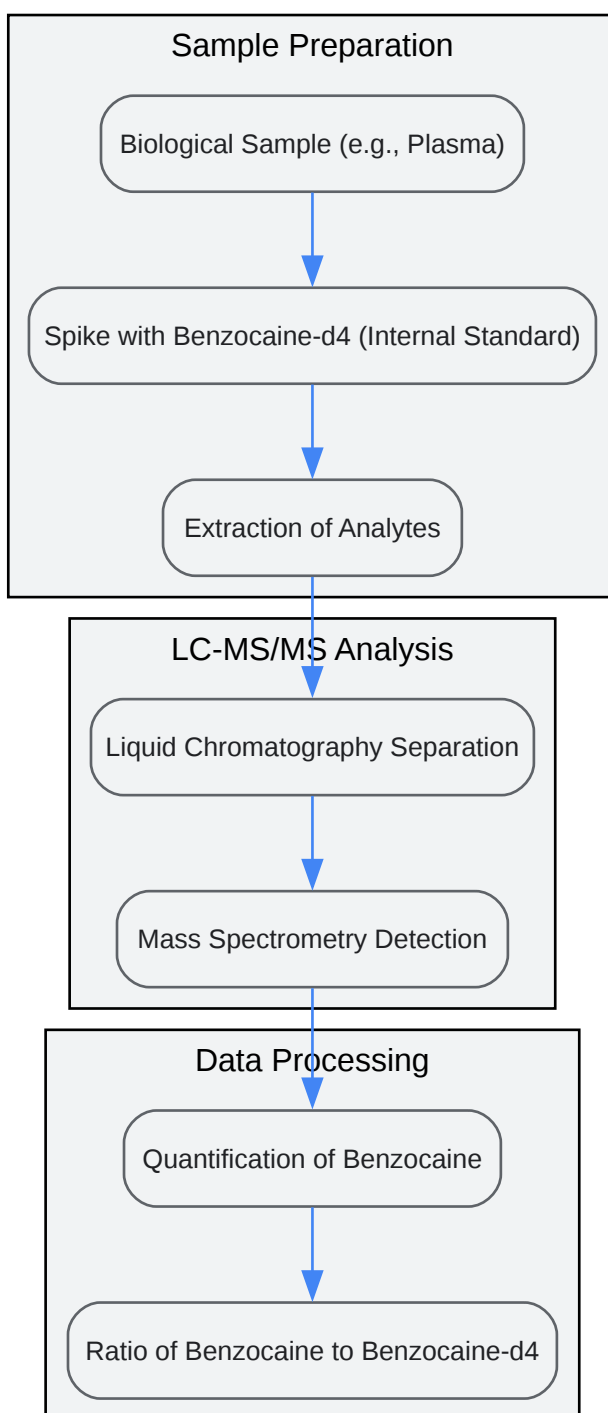
Mechanism of Action and Biological Relevance

Benzocaine-d4 is expected to share the same mechanism of action as its non-deuterated counterpart, Benzocaine.[1][13] Local anesthetics like Benzocaine function by reversibly blocking voltage-gated sodium channels (VGSCs) in the neuronal membrane.[14][15][16] This blockage prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[14][15][17] By inhibiting nerve impulse transmission, pain signals are blocked.[14][15]

The primary research application of **Benzocaine-d4** is as an internal standard in analytical methods. Its chemical behavior is nearly identical to that of Benzocaine, but its increased mass allows for clear differentiation in mass spectrometric analyses.

Visualizing the Role of Benzocaine-d4

The following diagram illustrates a typical experimental workflow where **Benzocaine-d4** is used as an internal standard for the quantification of Benzocaine in a biological sample.



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Caption: Workflow for Quantification using an Internal Standard.

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